(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R)-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOVIXWSDACZQD-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC=C2)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810074-60-2 | |
| Record name | 1-Naphthalenamine, 5-fluoro-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C10H13ClFN
- Molecular Weight : 201.67 g/mol
- CAS Number : 1810074-60-2
This compound belongs to a class of tetrahydronaphthalene derivatives which have shown various pharmacological effects.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, structural analogs have been evaluated for their cytotoxic effects against different cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 |
| Compound B | HT29 | 1.98 ± 1.22 |
These findings suggest that modifications in the chemical structure can enhance the cytotoxic efficacy against specific cancer types .
The mechanism of action for this compound may involve interactions with key proteins involved in cell proliferation and apoptosis. Molecular dynamics simulations have shown that such compounds can engage in hydrophobic interactions with target proteins, leading to altered cellular signaling pathways .
Study 1: Antiproliferative Effects
A study conducted on several naphthalene derivatives demonstrated that this compound exhibited promising antiproliferative effects against cancer cell lines such as A431 and HT29. The study utilized a series of analogs to determine structure-activity relationships (SAR), revealing that electron-donating groups significantly enhance activity .
Study 2: Immunomodulatory Properties
Another investigation explored the immunomodulatory effects of naphthalene derivatives. The results indicated that certain derivatives could modulate immune responses in macrophages, suggesting potential therapeutic applications in immune-related disorders .
Safety and Toxicology
While specific toxicological data for this compound is limited, related compounds have undergone safety assessments indicating a need for further studies to evaluate long-term effects and safety profiles in clinical settings .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H13ClFN
- Molecular Weight : 201.67 g/mol
- CAS Number : 1810074-60-2
- Structure : The compound features a fluorine atom at the 5-position and an amine group at the 1-position of the tetrahydronaphthalene structure, which contributes to its stability and biological activity.
Neurotransmitter Interaction
Research indicates that (R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride interacts with various neurotransmitter systems. Its chirality significantly affects its binding affinity and selectivity towards neurotransmitter receptors, making it a candidate for treating neurological disorders.
Anti-mycobacterial Activity
Studies have shown that this compound exhibits potential anti-mycobacterial properties. The fluorine substitution enhances its stability compared to non-fluorinated analogs, which could improve efficacy in targeting mycobacterial infections.
Structure-Activity Relationship (SAR)
The pharmacological profile of this compound is influenced by its structural modifications. The following table summarizes key compounds related to this compound:
| Compound Name | Key Features |
|---|---|
| 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Racemic mixture; lacks chirality specificity |
| (S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Opposite enantiomer; potentially different biological activity |
| 1,2,3,4-Tetrahydronaphthalen-1-amine | Non-fluorinated version; less stable and active |
Synthetic Routes and Production Methods
The synthesis of this compound typically involves:
- Fluorination : Introduction of the fluorine atom using electrophilic fluorinating agents such as Selectfluor.
- Amination : Conversion of the fluorinated intermediate to the amine through reductive amination methods.
Industrial Production : Continuous flow reactors may be employed to enhance reaction efficiency and yield. Chiral catalysts are used to ensure the enantioselective synthesis of the (R)-enantiomer.
Neuropharmacology
The interaction with neurotransmitter receptors suggests potential applications in treating conditions such as depression or anxiety disorders. The (R)-enantiomer has shown higher selectivity and potency compared to its racemic mixture or (S)-enantiomer in preliminary studies.
Anti-mycobacterial Studies
Ongoing research is focused on evaluating the effectiveness of this compound against various mycobacterial strains. Initial findings indicate promising results that warrant further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type and Position Variations
Halogen-Substituted Analogs
(R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No.: 1213589-52-6 Molecular Formula: C₁₀H₁₂ClN Molecular Weight: 181.66 g/mol Comparison:
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride CAS No.: Not explicitly listed (see ) Comparison:
Methoxy-Substituted Analogs
(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride CAS No.: 2829279-65-2 Molecular Weight: 213.71 g/mol Comparison:
- Substituent Effect : Methoxy (OMe) is bulkier and electron-donating, increasing steric hindrance and altering π-π stacking interactions.
- Solubility : Reduced solubility compared to the fluoro analog due to OMe's hydrophobicity .
(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride CAS No.: 911372-77-5 Comparison:
Stereochemical and Functional Group Modifications
Sertraline Hydrochloride IUPAC Name: (1R,4R)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No.: 79645-15-1 Molecular Formula: C₁₇H₁₈Cl₃N Comparison:
- Functional Groups : Incorporates a dichlorophenyl ring and N-methylation, enhancing serotonin reuptake inhibition (SSRI activity).
- Chirality : Dual (1R,4R) configuration critical for therapeutic efficacy, contrasting with the single (R)-configuration in the target compound .
(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No.: 1212972-62-7 Comparison:
Physicochemical and Pharmacokinetic Properties
Q & A
Q. Methodological Answer :
- HPLC-UV/ELS : Use a reverse-phase C18 column (e.g., Agilent Zorbax) with a mobile phase of 10 mM ammonium acetate (pH 5.0) and acetonitrile (70:30) to quantify impurities ≤0.1% .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode (e.g., m/z 200.1 [M+H⁺] for the free amine) confirms molecular identity .
- Elemental Analysis : Verify Cl⁻ content (theoretical ~15.8%) to confirm salt formation .
Advanced: How to address conflicting data in byproduct identification during scale-up?
Methodological Answer :
Byproducts like regioisomers (e.g., 7-fluoro derivatives) or dehalogenated species may form during halogenation steps. Use LC-MS/MS to fragment ions and compare with synthetic standards (e.g., 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, CAS 2137590-62-4) . For trace metal contaminants (e.g., Pd from catalytic steps), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
